molecular formula C14H10O2 B13971143 Phenanthrene-4,10-diol CAS No. 364080-30-8

Phenanthrene-4,10-diol

Cat. No.: B13971143
CAS No.: 364080-30-8
M. Wt: 210.23 g/mol
InChI Key: WGAHMZHBIWNJCJ-UHFFFAOYSA-N
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Description

Phenanthrene-4,10-diol is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings This compound is characterized by the presence of hydroxyl groups at the 4 and 10 positions on the phenanthrene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenanthrene-4,10-diol can be synthesized through several methods. One common approach involves the hydroxylation of phenanthrene using oxidizing agents. For instance, phenanthrene can be treated with osmium tetroxide followed by sodium periodate to introduce hydroxyl groups at the desired positions. Another method involves the use of microbial biotransformation, where specific strains of bacteria or fungi are employed to hydroxylate phenanthrene at the 4 and 10 positions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of oxidizing agents and reaction conditions is crucial to achieve selective hydroxylation at the 4 and 10 positions.

Chemical Reactions Analysis

Types of Reactions: Phenanthrene-4,10-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be further oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions:

Major Products:

    Oxidation: Phenanthrenequinone derivatives.

    Reduction: Dihydroxyphenanthrene derivatives.

    Substitution: Halogenated phenanthrene derivatives.

Scientific Research Applications

Phenanthrene-4,10-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenanthrene-4,10-diol involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes involved in oxidative stress and apoptosis. The hydroxyl groups allow it to form hydrogen bonds with proteins, potentially affecting their function. Additionally, its polycyclic structure enables it to intercalate with DNA, leading to potential genotoxic effects .

Comparison with Similar Compounds

Phenanthrene-4,10-diol can be compared with other hydroxylated phenanthrene derivatives such as:

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

364080-30-8

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

phenanthrene-4,10-diol

InChI

InChI=1S/C14H10O2/c15-12-7-3-6-11-13(16)8-9-4-1-2-5-10(9)14(11)12/h1-8,15-16H

InChI Key

WGAHMZHBIWNJCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C(=CC=C3)O)O

Origin of Product

United States

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